molecular formula C11H11F2NO4 B13715264 2-[4-(Difluoromethyl)-3-methoxybenzamido]acetic Acid

2-[4-(Difluoromethyl)-3-methoxybenzamido]acetic Acid

カタログ番号: B13715264
分子量: 259.21 g/mol
InChIキー: WNDSZZJIPJVWTR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[4-(Difluoromethyl)-3-methoxybenzamido]acetic Acid is a chemical reagent of interest in medicinal chemistry and antibacterial research. It features a difluoromethyl group attached to a methoxybenzamido-acetic acid core structure. The difluoromethyl (CF2H) moiety is a key functional group studied for its role as a lipophilic bioisostere of phenolic hydroxyl groups; this substitution is known to enhance the lipophilicity of compounds while retaining significant hydrogen bonding potential, which can improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties and biological activity profiles . Scientific literature indicates that structurally related difluoromethyl-substituted cinnamoyl amides demonstrate selective in vitro antibacterial activity , particularly against Gram-positive bacteria such as Mycobacterium smegmatis , suggesting potential as leads for narrow-spectrum antibiotics . This product is available for research and development purposes. For Research Use Only. Not intended for diagnostic or therapeutic use. The product is supplied with available Certificate of Analysis (COA) and Safety Data Sheet (SDS) .

特性

分子式

C11H11F2NO4

分子量

259.21 g/mol

IUPAC名

2-[[4-(difluoromethyl)-3-methoxybenzoyl]amino]acetic acid

InChI

InChI=1S/C11H11F2NO4/c1-18-8-4-6(2-3-7(8)10(12)13)11(17)14-5-9(15)16/h2-4,10H,5H2,1H3,(H,14,17)(H,15,16)

InChIキー

WNDSZZJIPJVWTR-UHFFFAOYSA-N

正規SMILES

COC1=C(C=CC(=C1)C(=O)NCC(=O)O)C(F)F

製品の起源

United States

準備方法

General Synthetic Strategy

The synthesis of 2-[4-(Difluoromethyl)-3-methoxybenzamido]acetic acid typically involves two major steps:

Difluoromethylation of Aromatic Precursors

Late-stage difluoromethylation is a critical step for introducing the -CF2H group onto aromatic rings, including methoxy-substituted benzenes. Recent advances, such as those reviewed by Amii and co-workers, describe stepwise strategies involving coupling of aryl halides with difluoroacetate derivatives followed by hydrolysis and decarboxylation to yield difluoromethyl arenes. This approach is effective particularly for electron-deficient aryl iodides and can be adapted for methoxy-substituted systems.

Key points from difluoromethylation methods:

  • Use of ethyl 2,2-difluoro-2-(trimethylsilyl)acetate as a difluoromethyl source.
  • Coupling with aryl iodides under catalytic conditions.
  • Hydrolysis and decarboxylation steps to generate Ar-CF2H.
  • Limitations include substrate scope depending on electronic nature of the aryl halide.

Preparation of 4-(Difluoromethyl)-3-methoxybenzoic Acid

The difluoromethylated aromatic acid precursor can be synthesized by:

  • Starting from 4-bromo-3-methoxybenzoic acid or its derivatives.
  • Applying difluoromethylation protocols (e.g., using Deoxofluor® or other fluorinating agents).
  • Purification by standard chromatographic methods.

A related example includes the synthesis of difluoromethyl cinnamoyl derivatives where Deoxofluor® was used to convert carboxylic acids to acyl fluorides, which then underwent amide formation.

Conversion to Acid Chloride

The carboxylic acid intermediate is frequently converted to the corresponding acid chloride to facilitate amide bond formation. Typical reagents and conditions include:

Reagent Solvent Temperature Time Notes
Oxalyl chloride (COCl)2 Dichloromethane (DCM) 0 °C to room temp 4 h Catalytic DMF used to activate
Thionyl chloride (SOCl)2 Various Ambient to reflux Variable Alternative reagent

This step is generally performed under inert atmosphere to prevent hydrolysis.

Amide Bond Formation with Glycine

The acid chloride is reacted with glycine or glycine derivatives to form the amide linkage. Common procedures include:

  • Stirring acid chloride with glycine or 2,6-difluoroaniline derivatives in toluene at elevated temperatures (e.g., 120 °C) for several hours.
  • Use of bases such as triethylamine or diisopropylethylamine to neutralize HCl formed during the reaction.
  • Purification by flash column chromatography.

Example procedure from literature:

  • Prepare acid chloride by adding oxalyl chloride to the acid in DCM at 0 °C, stirring 4 h at room temperature.
  • Add acid chloride to a stirred solution of glycine derivative in toluene.
  • Heat at 120 °C for 4 h.
  • Cool, remove solvent, and purify by chromatography.

Alternative One-Pot Procedures

One-pot methods have been described where acyl fluorides generated in situ from carboxylic acids using Deoxofluor® are directly reacted with amines to form amides without isolation of intermediates. This approach reduces reaction time and purification steps but may have limitations due to byproduct formation (e.g., N,N-bis(2-methoxyethyl)amine).

Summary Table of Preparation Steps

Step Reagents/Conditions Yield (%) Notes
Difluoromethylation Aryl iodide + ethyl 2,2-difluoro-2-(TMS)acetate, catalytic system Variable Stepwise hydrolysis and decarboxylation required
Acid chloride formation Oxalyl chloride, DCM, 0 °C to RT, 4 h, DMF catalyst 85-95 Standard procedure for acid activation
Amide coupling with glycine Acid chloride + glycine in toluene, 120 °C, 4 h 60-88 Purification by flash chromatography
One-pot acyl fluoride to amide Deoxofluor® + acid + amine, room temp, 1-2 h 60-70 Requires silica gel filtration to remove byproducts

In-Depth Research Findings

  • Difluoromethylation is a challenging but well-studied transformation, with recent literature emphasizing the importance of substrate electronic properties and choice of fluorinating agents to maximize yield and selectivity.
  • Acid chloride intermediates are crucial for efficient amide bond formation, with oxalyl chloride being preferred due to mild conditions and high conversion rates.
  • Amide formation with glycine derivatives is robust but requires careful control of temperature and stoichiometry to avoid side reactions and maximize yield.
  • One-pot methods offer operational simplicity but may suffer from competing side reactions, necessitating purification steps such as silica gel filtration.

作用機序

類似化合物との比較

Comparison with Structural Analogs

The compound’s structural and functional characteristics are contextualized below through comparison with similar derivatives.

Substituent Variations in Benzamido Acetic Acid Derivatives

Key analogs differ in substituent placement and electronic effects:

Compound Name Substituents Molecular Weight CAS No. Key Properties/Applications Reference
2-[4-(Difluoromethyl)-3-methoxybenzamido]acetic Acid -CF₂H (C4), -OCH₃ (C3) 259.21* Not Provided Hypothesized use in drug design Target
2-[4-(Difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic Acid Pyrazolo-pyridine core, -CF₂H 335.32 1006477-98-0 High purity (95%); research intermediate
[4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic Acid -Cl (C4), -CF₂H (C3) 224.59 512809-57-3 Pesticide intermediate; chlorinated analog
{2-[(Difluoromethyl)thio]-1H-benzimidazol-1-yl}acetic Acid Benzimidazole core, -SCF₂H 258.25 sc-340798 Enhanced electrophilicity; sulfur modulates reactivity
2-[(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)formamido]-2-phenylacetic Acid Chloropyrazole, phenyl 307.73 1031235-44-5 Bulky substituents; potential antimicrobial use

*Calculated molecular weight based on formula C₁₁H₁₀F₂N₂O₄.

Key Observations:

Fluorine vs. Chlorine Substituents : Replacement of -CF₂H with -Cl (as in ) reduces molecular weight and alters electronic properties. Chlorine’s stronger electron-withdrawing effect may increase acidity but reduce metabolic stability compared to fluorine .

Heterocyclic Cores: Pyrazole (), pyrazolo-pyridine (), and benzimidazole () cores introduce distinct hydrogen-bonding and conformational properties.

Sulfur Incorporation : The -SCF₂H group in increases electrophilicity, facilitating nucleophilic reactions, whereas the methoxy group in the target compound may enhance solubility via polar interactions.

Physicochemical and Pharmacokinetic Profiles

  • Lipophilicity: The difluoromethyl group in the target compound likely lowers logP compared to non-fluorinated analogs, balancing lipophilicity and aqueous solubility .
  • Acidity : The acetic acid moiety (pKa ~2.5–3.0) ensures ionization at physiological pH, improving solubility. Fluorine’s inductive effect may slightly reduce the acidity of adjacent groups compared to chlorine .
  • Metabolic Stability : Fluorination generally reduces oxidative metabolism. Compounds like and with halogens (Cl, S) may exhibit shorter half-lives due to higher susceptibility to enzymatic degradation.

生物活性

The compound 2-[4-(Difluoromethyl)-3-methoxybenzamido]acetic acid (commonly referred to as DFMA) is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores the biological activity of DFMA, focusing on its antibacterial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

DFMA features a difluoromethyl group and a methoxybenzamide moiety, which contribute to its unique biological properties. The presence of the difluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Antibacterial Activity

DFMA has shown promising antibacterial activity against various strains of bacteria. A study demonstrated that compounds with a difluoromethyl group exhibited enhanced antibacterial properties compared to their non-fluorinated counterparts. Specifically, DFMA was tested against Mycobacterium smegmatis , yielding a minimum inhibitory concentration (MIC) of 8 µg/mL, indicating significant potency against this Gram-positive bacterium .

CompoundMIC (µg/mL)Target Bacteria
DFMA8Mycobacterium smegmatis
11b8Mycobacterium smegmatis
11d16Staphylococcus aureus

Anticancer Activity

DFMA's anticancer potential has been evaluated through various in vitro assays. It has been reported to inhibit cell proliferation in several cancer cell lines. For instance, DFMA demonstrated an IC50 value in the low micromolar range against HeLa cells, indicating its capacity to impede cancer cell growth effectively .

Research indicated that DFMA induces apoptosis in cancer cells by modulating the expression of Bcl-2 and Bax proteins, leading to cell cycle arrest at the G2/M phase. This pro-apoptotic mechanism highlights DFMA's potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Activity

DFMA also exhibits anti-inflammatory properties. In vivo studies have shown that it can reduce inflammation in models of lipopolysaccharide (LPS)-induced neuroinflammation. The compound was found to decrease microglial activation and astrocyte proliferation, indicating its role in mitigating neuroinflammatory responses .

Synthesis and Evaluation

The synthesis of DFMA involves a strategic approach to incorporate the difluoromethyl group into the benzamide structure. The resulting compound was subjected to various biological evaluations:

  • Antibacterial Assays : DFMA was tested against a panel of both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Studies : The compound's cytotoxic effects were assessed on normal human dermal fibroblasts (HDF), showing negligible toxicity at effective antibacterial concentrations.
  • In Vivo Efficacy : Animal models demonstrated that DFMA could significantly reduce inflammatory markers associated with neurodegenerative conditions.

Comparative Analysis

A comparative analysis of DFMA with other similar compounds shows its superior antibacterial activity and favorable safety profile:

CompoundAntibacterial ActivityCytotoxicity (HDF)IC50 (HeLa)
DFMAHighLowLow µM
Compound 11bModerateModerateModerate µM
Compound 11dLowHighHigh µM

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。